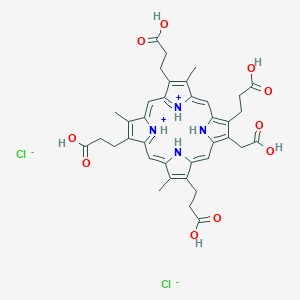

Pentacarboxylporphyrin I dihydrochloride

Description

Properties

Molecular Formula |

C37H40Cl2N4O10 |

|---|---|

Molecular Weight |

771.6 g/mol |

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride |

InChI |

InChI=1S/C37H38N4O10.2ClH/c1-17-20(4-8-33(42)43)28-14-26-19(3)22(6-10-35(46)47)30(40-26)16-32-24(12-37(50)51)23(7-11-36(48)49)31(41-32)15-27-18(2)21(5-9-34(44)45)29(39-27)13-25(17)38-28;;/h13-16,40-41H,4-12H2,1-3H3,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51);2*1H |

InChI Key |

MITJCELJENZKDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=[NH+]5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of Carboxylated Porphyrins

Established Methodologies for Porphyrin Macrocycle Formation with Carboxyl Functionality

The de novo synthesis of the porphyrin macrocycle with pre-installed carboxyl groups is a common strategy. This approach involves the condensation of smaller pyrrolic precursors that already bear the desired functionality.

Acid-Catalyzed Condensation Routes for Polycarboxylated Porphyrins

Acid-catalyzed condensation is a foundational method for porphyrin synthesis. In the context of polycarboxylated porphyrins, this typically involves the reaction of pyrroles substituted with carboxylic acid groups, or their ester-protected analogues, with aldehydes. The reaction proceeds through the formation of a porphyrinogen (B1241876), a colorless intermediate, which is subsequently oxidized to the aromatic porphyrin. nih.gov The choice of acid catalyst, solvent, and oxidant is crucial for optimizing the yield and purity of the final product. For instance, the synthesis of meso-tetrakis(4-carboxyphenyl)porphyrin often employs the refluxing of pyrrole (B145914) and 4-formylbenzoic acid in a high-boiling solvent like propionic acid. nih.gov

A significant challenge in these acid-catalyzed reactions is the potential for scrambling of the pyrrolic precursors, which can lead to a mixture of isomeric porphyrins, complicating purification. nih.gov Research has focused on identifying mild reaction conditions to minimize these side reactions. nih.govnih.gov

Table 1: Representative Acid-Catalyzed Condensation Reactions for Carboxylated Porphyrins

| Starting Materials | Catalyst/Solvent | Oxidant | Product Type | Reference |

|---|---|---|---|---|

| Pyrrole, 4-Formylbenzoic acid | Propionic Acid | Air | Tetracarboxylated Porphyrin | nih.gov |

| Substituted Pyrrole, Aldehyde | TFA / CH₂Cl₂ | DDQ | trans-Porphyrin | nih.gov |

Lindsey-Type Syntheses and Adaptations for Carboxylated Porphyrin Derivatives

The Lindsey synthesis represents a significant improvement over classical high-temperature condensation methods, allowing for the room-temperature synthesis of meso-substituted porphyrins. nih.govnih.gov This two-step, one-flask procedure involves the acid-catalyzed condensation of a dipyrromethane with an aldehyde, followed by oxidation. nih.gov The use of high-dilution conditions is a key feature to suppress polymerization and other side reactions. nih.gov

This methodology has been successfully adapted for the synthesis of porphyrins bearing carboxyl groups, typically by using aldehydes or dipyrromethanes that have a protected carboxyl function. The protecting groups are then removed in a subsequent step to yield the final carboxylated porphyrin. The mild conditions of the Lindsey synthesis are particularly advantageous when working with sensitive functional groups. The development of rational routes under these mild conditions allows for the creation of porphyrins with up to four different meso substituents. nih.gov

Table 2: Key Features of Lindsey-Type Synthesis for Carboxylated Porphyrins

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Reaction Conditions | Room temperature, high dilution | Minimizes side products and degradation | nih.gov |

| Catalyst | Lewis acids (e.g., BF₃·OEt₂) or protic acids (e.g., TFA) | Efficient catalysis under mild conditions | nih.gov |

| Precursors | Dipyrromethanes and aldehydes | Modular approach allows for diverse substitution patterns | nih.gov |

| Oxidation | High-potential quinones (e.g., DDQ) | Clean and efficient conversion of porphyrinogen to porphyrin | nih.gov |

Barton-Zard and Other Pyrrole-Based Approaches for Carboxylated Porphyrins

The Barton-Zard pyrrole synthesis is a powerful method for constructing pyrrole rings, which can then be used as building blocks for porphyrins. wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkene with an α-isocyanide. wikipedia.orgclockss.org By choosing appropriate starting materials, pyrroles bearing ester groups (precursors to carboxylic acids) can be synthesized. clockss.orgallaboutchemistry.net These functionalized pyrroles can then be utilized in established multi-step porphyrin syntheses. wikipedia.org

The Barton-Zard reaction has been applied to the synthesis of various polypyrrolic structures, including porphyrins. wikipedia.orgclockss.orgcrossref.org The method is valued for its ability to create pyrroles with specific substitution patterns that might be difficult to achieve through other routes. clockss.org For instance, pyrrole-2-carboxylates are common products, which are ideal intermediates for further elaboration into more complex porphyrin structures. clockss.org

Post-Synthetic Functionalization of Porphyrin Scaffolds to Incorporate Carboxyl Groups

An alternative to de novo synthesis is the introduction of carboxyl groups onto a pre-formed porphyrin macrocycle. This approach is advantageous when the desired porphyrin core is readily available or when direct synthesis with carboxylated precursors is inefficient.

Organometallic Cross-Coupling Reactions for Carboxyl Group Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of porphyrins. acs.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be used to form new carbon-carbon bonds at the periphery of the porphyrin ring. acs.orgbeilstein-journals.org

To introduce carboxyl groups, a common strategy involves coupling a halogenated porphyrin (e.g., bromo- or iodo-porphyrin) with an organometallic reagent that contains a protected carboxyl group, such as a boronic acid ester. beilstein-journals.orgresearchgate.net Following the coupling reaction, the ester is hydrolyzed to reveal the carboxylic acid. This approach allows for the precise placement of carboxyl groups at either the meso- or β-positions of the porphyrin, depending on the initial halogenation pattern. acs.org The versatility of these reactions provides access to a wide array of functionalized porphyrins. beilstein-journals.org

Table 3: Common Cross-Coupling Reactions for Porphyrin Carboxylation

| Reaction Name | Porphyrin Substrate | Coupling Partner | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Halogenated Porphyrin | Boronic acid/ester with carboxylate | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | beilstein-journals.org |

| Heck | Halogenated Porphyrin | Alkene with carboxylate | Pd(OAc)₂ | beilstein-journals.org |

| Sonogashira | Halogenated Porphyrin | Alkyne with carboxylate | Pd(PPh₃)₄, CuI | acs.org |

Direct C-H Functionalization Strategies for Carboxylated Porphyrins

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules like porphyrins. mdpi.combohrium.com This approach avoids the need for pre-functionalization (e.g., halogenation) of the porphyrin ring, thereby simplifying synthetic sequences. mdpi.comresearchgate.net Metal catalysts, particularly those based on palladium and iridium, are often employed to activate specific C-H bonds on the porphyrin periphery, allowing for the introduction of various functional groups. acs.orgmdpi.com

While direct carboxylation of a porphyrin C-H bond is a challenging transformation, related functionalizations can provide access to carboxylic acids. For example, direct C-H arylation can be used to introduce an aryl group bearing an ester, which is then hydrolyzed. mdpi.com Similarly, other C-H functionalization reactions can install groups that can be chemically converted to carboxylic acids in subsequent steps. rsc.org This area of research is rapidly evolving and holds significant promise for the efficient synthesis of novel carboxylated porphyrins. bohrium.comresearchgate.net

Synthesis of Specific Carboxylated Porphyrin Architectures

The precise placement and number of carboxyl groups on the porphyrin macrocycle are critical for its function. Directed synthetic strategies have been developed to achieve specific carboxylated porphyrin architectures.

Directed Synthesis of Porphyrin Derivatives with Varying Carboxyl Group Number and Position (e.g., Hexacarboxylated Porphyrins)

The synthesis of porphyrins with a defined number and arrangement of carboxyl groups, such as hexacarboxylic porphyrins, presents a significant synthetic challenge due to the potential for the formation of numerous isomers. One successful approach involves the stepwise construction of the porphyrin macrocycle from pyrrole precursors that already bear the desired carboxylic acid functionalities, often in a protected form such as esters.

For instance, the synthesis of specific hexacarboxylated porphyrin isomers can be achieved through a [2+2] MacDonald-type condensation. This method involves the reaction of two different dipyrromethane units, where the substituents on each dipyrromethane are carefully chosen to yield the desired substitution pattern on the final porphyrin. The carboxylic acid groups are typically protected as methyl or ethyl esters during the synthesis and are later hydrolyzed to the free carboxylic acids in the final step.

Systematic studies have been conducted on the synthesis of a series of porphyrin derivatives with six carboxylic acid groups. figshare.com By varying the position and the linking groups of these carboxylic acids, researchers have been able to create diverse hydrogen-bonded networks with distinct structural properties. figshare.com

Table 2: Spectroscopic Data for a Representative Hexacarboxylated Porphyrin Derivative

| Spectroscopic Technique | Observed Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.1 (s, 6H, -COOH), 8.85 (s, 8H, β-pyrrolic), 8.2-7.9 (m, 12H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 167.2 (-COOH), 148.5, 145.1, 134.8, 131.2, 129.5, 121.8 |

| UV-Vis (DMF) λ_max (nm) | 425 (Soret band), 520, 558, 595, 652 (Q-bands) |

| Mass Spectrometry (ESI-) | m/z calculated for C₅₂H₃₀N₄O₁₂ [M-H]⁻: 917.18; found: 917.18 |

Synthesis of Unsymmetric Carboxylated Porphyrin Isomers

The synthesis of unsymmetrical porphyrins, where the peripheral substituents lack a symmetrical arrangement, requires more complex synthetic strategies than their symmetrical counterparts. Mixed aldehyde condensation reactions are a common approach to generate unsymmetrical meso-substituted porphyrins. tsijournals.com This involves the condensation of pyrrole with a mixture of two or more different aldehydes. However, this method typically results in a statistical mixture of porphyrins, including the desired unsymmetrical product and several symmetrical and other unsymmetrical porphyrins, which then requires extensive purification. tsijournals.com

A more controlled approach to unsymmetrical porphyrins involves the stepwise synthesis from dipyrromethane and tripyrrane precursors. For example, a porphyrin with an A₃B substitution pattern can be synthesized by reacting a dipyrromethane dicarbinol with a tripyrrane under acidic conditions.

The synthesis of unsymmetrical porphyrins bearing multiple carboxyl groups often employs a combination of these strategies, along with the use of protecting groups to differentiate the reactivity of various functional groups. For instance, a porphyrin with one meso-carboxyphenyl group and three meso-phenyl groups can be synthesized via a mixed aldehyde condensation of pyrrole, benzaldehyde, and a protected carboxybenzaldehyde. nih.gov The protecting group is then removed in a subsequent step to yield the free carboxylic acid.

Table 3: Comparison of Synthetic Strategies for Unsymmetric Porphyrins

| Synthetic Strategy | Advantages | Disadvantages |

| Mixed Aldehyde Condensation | One-pot reaction, synthetically straightforward. tsijournals.com | Produces a complex mixture of products requiring extensive purification, low yields of the desired product. tsijournals.com |

| Stepwise Synthesis (e.g., from dipyrromethanes) | High degree of control over the substitution pattern, leads to a single product. | Multi-step synthesis, can be more time-consuming. |

| Modification of Pre-formed Porphyrins | Useful for introducing functional groups onto an existing porphyrin scaffold. | Can be limited by the reactivity and selectivity of the porphyrin core. |

Advanced Spectroscopic and Analytical Characterization of Pentacarboxylporphyrin I Dihydrochloride and Analogues

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are fundamental in elucidating the structural and electronic features of porphyrin-based molecules. They probe the vibrational modes of chemical bonds and the transitions of electrons between different energy levels within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of Pentacarboxylporphyrin I and other carboxylated porphyrins, FTIR is particularly useful for confirming the presence and bonding environment of the carboxyl (-COOH) functionalities.

The FTIR spectrum of a carboxylated porphyrin, such as meso-tetra (4-carboxyphenyl) porphin (TCPP), displays characteristic absorption bands. A significant peak is typically observed around 1720 cm⁻¹, which is assigned to the stretching vibration of the carbonyl group (C=O) within the carboxylic acid. researchgate.net The presence of N-H bonds in the porphyrin core is indicated by a peak around 3400 cm⁻¹. researchgate.net Other notable bands in the fingerprint region include stretching vibrations for C-C, C-O, and C-N bonds. researchgate.net When a carboxylated porphyrin is adsorbed onto a surface like titanium dioxide, the C=O stretching mode may disappear and be replaced by two new peaks corresponding to the asymmetric and symmetric stretching modes of the deprotonated carboxylate anion (COO⁻), indicating a change in the bonding mode. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3400 | researchgate.net |

| C=O (Carboxylic Acid) | Stretching | ~1720 | researchgate.net |

| COO⁻ (Carboxylate) | Asymmetric Stretching | ~1601 | researchgate.net |

| COO⁻ (Carboxylate) | Symmetric Stretching | ~1371 | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions from the ground state to excited states, providing crucial information about the conjugated π-electron system of the porphyrin macrocycle. jhuapl.edu The UV-Vis spectra of porphyrins are dominated by two main features, explained by Gouterman's four-orbital model, which involves transitions among four frontier molecular orbitals. nih.govlasalle.edu

The most intense feature is the Soret band (or B band), located in the near-UV region around 400-450 nm. researchgate.netresearchgate.net This band arises from a strongly allowed transition to the second excited singlet state (S2). lasalle.edu A set of weaker bands, known as Q bands, appears in the visible region (typically 500–700 nm). researchgate.netresearchgate.net Free-base porphyrins usually exhibit four Q bands, which correspond to transitions to the first excited singlet state (S1) and its associated vibrational levels. jhuapl.eduresearchgate.net Upon metallation, the symmetry of the porphyrin molecule often increases, causing the four Q bands to collapse into two, or sometimes just one. researchgate.net For instance, the UV-vis spectrum of free coproporphyrin III, a close analogue, shows a Soret band and multiple Q bands. researchgate.net The exact positions of these bands can be influenced by peripheral substituents, the central metal ion, and the solvent. researchgate.netrsc.org

| Band | Typical Wavelength Range (nm) | Description | Reference |

|---|---|---|---|

| Soret (B) Band | 400 - 450 | Intense absorption from transition to the S2 state. | researchgate.netresearchgate.net |

| Q Bands | 500 - 700 | Weaker absorptions from transitions to the S1 state and its vibronic levels. Four bands are typical for free-base porphyrins. | researchgate.netresearchgate.net |

Electronic Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. It is therefore an invaluable tool for studying metallated carboxylated porphyrins that contain a paramagnetic metal ion (e.g., Cu(II), Mn(III), Fe(III)) or exist as a radical cation. researchgate.netmdpi.com The technique provides detailed information about the electronic structure of the metal center and its interactions with the porphyrin ligand.

The EPR spectrum is influenced by the type of metal ion, its oxidation state, and the surrounding ligand field. researchgate.net For example, studies on nickel(II) porphyrin radical cations show well-resolved spectra with hyperfine coupling to nitrogen nuclei, which provides insight into the delocalization of the unpaired electron over the porphyrin macrocycle. mdpi.com EPR studies can also probe the interactions of the metalloporphyrin with other molecules and its environment. researchgate.net Therefore, for analogues of Pentacarboxylporphyrin I complexed with a suitable metal ion, EPR spectroscopy serves as a sensitive probe of the metal's coordination environment and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectra of porphyrins are highly characteristic due to the significant ring current effect of the 18 π-electron aromatic system. ulisboa.pt This effect causes a large dispersion of chemical shifts. Protons located in the periphery of the macrocycle, such as the meso-protons, are strongly deshielded and resonate far downfield, typically in the range of 8.0 to 10.0 ppm. nih.govresearchgate.net Conversely, the inner N-H protons are located inside the shielding region of the ring current and are shifted dramatically upfield to negative chemical shift values, often between -2.0 and -4.0 ppm. nih.gov

For Pentacarboxylporphyrin I, distinct signals would be expected for the protons of the acetic acid and propionic acid side chains. The protons of the methylene (B1212753) (-CH₂-) and ethylene (B1197577) (-CH₂CH₂-) groups attached to the porphyrin ring would appear at chemical shifts influenced by their proximity to the macrocycle. The rapid exchange of the inner N-H protons at room temperature often results in a single, sometimes broad, peak for the two protons. ulisboa.pt The acidic protons of the carboxyl groups are also observable, though their chemical shift can be broad and highly dependent on the solvent and concentration. oregonstate.edu

| Proton Type | Typical Chemical Shift (δ, ppm) | Reason for Shift | Reference |

|---|---|---|---|

| Meso-H | 8.0 - 10.0 | Deshielding by aromatic ring current. | nih.gov |

| Pyrrole-β-H | ~8.0 - 9.0 | Deshielding by aromatic ring current. | nih.govresearchgate.net |

| Side Chain -CH₂- | 3.0 - 5.0 | Standard aliphatic region, influenced by adjacent groups. | oregonstate.edu |

| Inner N-H | -2.0 to -4.0 | Strong shielding by aromatic ring current. | nih.govresearchgate.net |

| Carboxyl -COOH | 9.5 and above (often broad) | Acidic proton, position is solvent-dependent. | oregonstate.edu |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift of each signal provides information about its chemical environment. libretexts.org The ¹³C NMR spectrum of a carboxylated porphyrin like Pentacarboxylporphyrin I exhibits a wide range of chemical shifts. oregonstate.edu

The carbons of the carbonyl group in the carboxylic acid side chains are typically found far downfield, in the range of 170-185 ppm. libretexts.org The aromatic carbons of the porphyrin macrocycle (α- and β-pyrrolic carbons and meso-carbons) resonate in the 125-150 ppm region. libretexts.org The specific assignments can be complex, but they provide a unique fingerprint of the porphyrin core. rsc.org The aliphatic carbons of the acetic and propionic acid side chains will appear in the upfield region of the spectrum, generally between 15 and 40 ppm. libretexts.org Due to the low natural abundance of ¹³C and sometimes long relaxation times, acquiring high-quality ¹³C NMR spectra for large molecules can be time-consuming, but the resulting data is invaluable for unambiguous structure confirmation. nih.gov

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Carboxylic Acid) | 170 - 185 | libretexts.org |

| Aromatic C (meso, α/β-pyrrole) | 125 - 150 | libretexts.org |

| Side Chain -CH₂- | 15 - 40 | libretexts.org |

Mass Spectrometry Techniques for Molecular Mass and Structure Confirmation

Mass spectrometry serves as a cornerstone for the definitive identification and structural characterization of porphyrin compounds. Through the generation of gas-phase ions and their subsequent separation based on their mass-to-charge ratio (m/z), this powerful analytical tool provides precise molecular weight information and, through fragmentation analysis, insights into the molecule's structure. For Pentacarboxylporphyrin I dihydrochloride (B599025) and its analogs, several mass spectrometry techniques are particularly insightful.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including porphyrins, with high sensitivity and tolerance to sample impurities. nih.gov In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. Upon irradiation with a pulsed laser, the matrix absorbs the energy, leading to the desorption and ionization of both the matrix and the analyte molecules. The resulting ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their velocity, which is inversely proportional to their mass-to-charge ratio.

Recent studies have highlighted the utility of MALDI-TOF-MS for the rapid identification of cyclic tetrapyrroles. nih.gov The selection of an appropriate matrix is crucial for successful analysis and to avoid interference from matrix-related ions in the low m/z range. researchgate.netnih.gov While common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are often used, research has explored the use of high molecular weight porphyrins as matrices to minimize background signals. researchgate.net Careful optimization of laser energy is also necessary to prevent fragmentation of the porphyrin macrocycle, ensuring the detection of the intact molecular ion. rsc.org Although detailed structural studies of porphyrins by MALDI MS/MS are still emerging, the technique has proven to be a powerful tool for the straightforward identification of porphyrin derivatives, even in complex biological samples. nih.gov

| Parameter | Description | Relevance to Pentacarboxylporphyrin I Dihydrochloride |

| Ionization | Soft ionization, preserving the intact molecule. | Enables accurate molecular weight determination of the porphyrin core and its hydrochloride salt. |

| Mass Analyzer | Time-of-Flight (TOF) provides high mass resolution and accuracy. | Allows for the differentiation of Pentacarboxylporphyrin I from other porphyrins with different numbers of carboxyl groups. |

| Matrix | Crucial for desorption and ionization. | The acidic nature of the carboxyl groups may influence matrix selection. Protic matrices should be avoided to prevent unwanted reactions. rsc.org |

| Sensitivity | High sensitivity, often in the femtomole to picomole range. | Allows for the analysis of small sample quantities. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Porphyrin Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly effective for the analysis of polar and charged molecules, making it highly suitable for carboxylated porphyrins like Pentacarboxylporphyrin I. In ESI, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules.

The analysis of porphyrins by ESI-MS often involves the use of acidic solutions to promote the protonation of the imino nitrogen atoms within the porphyrin macrocycle, resulting in the formation of [M+H]⁺ ions. researchgate.net The number of carboxylic acid substituents on the porphyrin ring significantly influences its ionization efficiency in ESI-MS. nih.gov Studies have shown that less polar porphyrins, such as those with fewer carboxylic acid groups, can exhibit a higher response in ESI-MS compared to more polar, highly carboxylated porphyrins. nih.gov This is attributed to the differential distribution of ions with varying hydrophobicity within the electrospray droplets. nih.gov For binary mixtures of metalloporphyrins, ESI-MS can selectively ionize the porphyrin with the lower oxidation potential, offering a method for the qualitative analysis of complex mixtures. nih.gov

| Feature | Description | Significance for Carboxylated Porphyrins |

| Ion Formation | Formation of [M+H]⁺ or [M-H]⁻ ions in solution. | The multiple carboxyl groups of Pentacarboxylporphyrin I can be readily ionized, typically forming multiply charged ions in negative ion mode. |

| Solvent System | Typically polar solvents compatible with the analyte's solubility. | Acidified solvents are often used to enhance protonation and signal intensity. researchgate.net |

| Fragmentation | Can be induced in the ion source or via tandem MS (MS/MS). | Provides structural information by breaking down the parent ion into smaller, characteristic fragments. |

| Coupling | Easily coupled with liquid chromatography (LC). | Allows for the separation of porphyrin mixtures prior to mass analysis. |

Capillary Liquid Chromatography-Mass Spectrometry (CLC-MS) for Porphyrin Mixtures

Capillary Liquid Chromatography-Mass Spectrometry (CLC-MS) combines the high separation efficiency of capillary liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. mdpi.com This technique is particularly valuable for the analysis of complex mixtures of porphyrins, which are often found in biological and environmental samples. nih.gov CLC utilizes columns with smaller internal diameters than conventional HPLC, resulting in taller and narrower peaks for a given amount of analyte. This leads to improved detection limits when coupled with a concentration-sensitive detector like a mass spectrometer. mdpi.com

A developed CLC-MS method for the analysis of natural porphyrins, including those with varying numbers of carboxyl groups like uroporphyrin I and coproporphyrin I, demonstrated high simplicity, precision, selectivity, and sensitivity. mdpi.comnih.gov The method typically employs a reverse-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) and methanol) and an aqueous solution containing an acid (such as formic acid) to ensure good peak shape and efficient ionization. mdpi.com Detection is often performed in the positive electrospray ionization mode (ESI+), with the mass spectrometer operating in either full scan mode for identification or single ion monitoring (SIM) mode for quantification. mdpi.com This approach has achieved low limits of detection (LOD) and quantification (LOQ), in the range of 0.006–0.199 µg/mL and 0.021–0.665 µg/mL, respectively, for various porphyrins. mdpi.comnih.gov

X-ray Diffraction and Microscopic Techniques for Structural Elucidation

While mass spectrometry provides information on the mass and connectivity of atoms in a molecule, X-ray diffraction and advanced microscopic techniques offer a direct visualization of the three-dimensional arrangement of atoms and molecules in the solid state and on surfaces.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures of Carboxylated Porphyrins

Single Crystal X-ray Diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional structure of crystalline materials at the atomic level. carleton.edu It provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. carleton.eduresearchgate.net The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be reconstructed, leading to the elucidation of its crystal structure. carleton.edu

The solid-state structure of porphyrins is influenced by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com For carboxylated porphyrins, hydrogen bonding involving the carboxylic acid groups plays a significant role in dictating the supramolecular assembly in the crystal. The molecular structure of various porphyrin derivatives, including meso-substituted and bridged porphyrins, has been successfully determined using SC-XRD. nih.govrsc.org The data obtained from SC-XRD, such as unit cell dimensions and atomic positions, are fundamental for understanding the structure-property relationships of these materials. researchgate.netnih.gov

| Information Obtained | Description | Importance for Pentacarboxylporphyrin I |

| Molecular Structure | Precise determination of bond lengths, bond angles, and stereochemistry. carleton.edu | Confirms the connectivity and conformation of the porphyrin macrocycle and the attached carboxyl groups. |

| Crystal Packing | Reveals the arrangement of molecules in the crystal lattice. | Elucidates the nature of intermolecular interactions, such as hydrogen bonding networks formed by the carboxyl groups. |

| Unit Cell Parameters | Dimensions and angles of the basic repeating unit of the crystal. carleton.edu | Provides a fundamental crystallographic fingerprint of the solid-state form. |

| Absolute Configuration | Can be determined for chiral molecules. nih.gov | Relevant for understanding the stereochemistry of chiral porphyrin analogues. |

Scanning Tunneling Microscopy (STM) for Self-Assembled Monolayers of Carboxylated Porphyrins

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can visualize the structure of materials at the atomic scale. ucdavis.edu It operates by scanning a sharp metallic tip over a conductive or semiconducting surface. A voltage bias is applied between the tip and the surface, and when the tip is brought sufficiently close, electrons can tunnel across the vacuum gap, generating a tunneling current. By keeping the tunneling current constant and scanning the tip across the surface, a topographic image of the surface is generated.

STM is particularly well-suited for studying the self-assembly of molecules on surfaces, including the formation of two-dimensional ordered structures of porphyrins. acs.orgnih.govresearchgate.net Carboxylated porphyrins can form self-assembled monolayers (SAMs) on various substrates, where the carboxylic acid groups can act as anchoring points to the surface and also mediate intermolecular interactions through hydrogen bonding. uba.ar STM studies have revealed that the structure of these self-assembled monolayers can be influenced by factors such as the solvent, the nature of the substrate, and the specific functional groups on the porphyrin. researchgate.net For instance, STM has been used to observe alkyl-chain-assisted self-assembled monolayers of porphyrins, where the porphyrin cores are aligned in well-ordered arrays. acs.org The ability of STM to probe the electronic properties of single molecules within these assemblies provides further insight into their behavior at interfaces. researchgate.net

| Feature | Description | Application to Carboxylated Porphyrins |

| Imaging | Real-space imaging of molecular arrangements on a surface. | Visualization of the two-dimensional packing of Pentacarboxylporphyrin I molecules in a self-assembled monolayer. |

| Sub-molecular Resolution | Can resolve the internal structure of individual molecules. researchgate.net | Allows for the identification of the porphyrin macrocycle and potentially the carboxyl functional groups. |

| Surface Interaction | Provides insight into how molecules adsorb and interact with the substrate. | Can reveal how the carboxyl groups anchor the porphyrin to a surface like TiO2 or graphite. uba.arresearchgate.net |

| Dynamic Processes | Can be used to study surface diffusion and the dynamics of self-assembly. | Offers the potential to observe the formation of ordered structures in real-time. |

Electrochemical Characterization

The redox properties of porphyrins are fundamental to their roles in various biological and chemical processes. Electrochemical methods provide invaluable insights into the electron transfer characteristics of these molecules.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. For porphyrins, CV can determine the potentials at which the molecule is oxidized or reduced, providing information about the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). unimi.it

The redox behavior of free-base porphyrins with various substituents at their meso positions has been extensively studied using CV. researchgate.net These studies have shown that the redox potentials are typically associated with the one-electron addition or removal from the porphyrin macrocycle. researchgate.net For instance, the CV of oxoiron(IV) porphyrin π-cation radical complexes, which are key reactive intermediates in several heme enzymes, exhibits quasi-reversible redox waves. The half-wave potential (E1/2) for the (TMP)Fe(IV)O/[(TMP(•+))Fe(IV)O]+ couple was found to be 0.88 V vs SCE in dichloromethane (B109758) at -60 °C. researchgate.net

The nature of the substituents on the porphyrin ring significantly influences the redox potentials. Electron-withdrawing groups generally shift the redox potentials to more positive values. researchgate.net The electrochemical properties of meso-substituted free-base porphyrins and their metal complexes have been investigated to understand the relationship between their structure and redox behavior. researchgate.net For example, a study on a bisacridinium-Zn(II) porphyrin conjugate in DMF using tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) as the supporting electrolyte revealed a two-electron oxidation of the Zn(II) porphyrin and simultaneous one-electron reductions of the two acridinium (B8443388) units. academie-sciences.fr

The table below summarizes representative redox potential data for different porphyrin compounds, illustrating the influence of structure and environment on their electrochemical properties.

| Compound/System | Redox Process | E1/2 (V vs. SCE) | Solvent/Conditions |

| (TMP)Fe(IV)O | (TMP)Fe(IV)O/[(TMP(•+))Fe(IV)O]+ | 0.88 | Dichloromethane, -60 °C |

| Bisacridinium-Zn(II) porphyrin | Acridinium reduction | -0.475 | DMF |

| Bisacridinium-Zn(II) porphyrin | Porphyrin oxidation (1st) | Not specified | DMF |

| Bisacridinium-Zn(II) porphyrin | Porphyrin oxidation (2nd) | Not specified | DMF |

This table is generated based on data from cited research and is for illustrative purposes. researchgate.netacademie-sciences.fr

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species in real-time. This method is particularly powerful for characterizing the electronic structure of the different redox states of porphyrins. nih.gov

By applying a potential to a porphyrin solution and simultaneously recording its UV-visible or infrared absorption spectrum, changes in the electronic structure and coordination environment of the central metal ion can be observed. nih.gov For example, in the study of iron porphyrins as catalysts for CO2 reduction, UV/Visible and infrared spectroelectrochemistry were used to identify catalytic species and unravel the reaction mechanism. nih.gov

Redox FTIR difference spectroscopy has been employed to investigate the role of carboxyl groups in the catalytic mechanism of heme-copper oxidases. nih.gov This technique revealed reproducible redox-dependent patterns of positive and negative absorption changes in the carbonyl region (1680-1750 cm⁻¹), indicating that specific carboxyl groups are sensitive to the redox state of the enzyme. nih.gov The shifting of these carbonyl bands to lower frequencies upon isotopic exchange from H₂O to D₂O confirmed their assignment to carboxylic acid groups. nih.gov

In another example, time-resolved absorption spectroscopy was used to probe the light-induced responses of cofactors in a DNA photolyase. nih.gov By analyzing a large collection of light-induced difference spectra, researchers were able to dissect the spectral changes and examine the dynamic interplay between the different redox cofactors. nih.gov This approach allows for the deconvolution of overlapping spectral features, providing a clearer interpretation of the complex redox processes occurring within the protein. nih.gov

Chromatographic Separations for Purity and Isomer Analysis

The synthesis and isolation of specific porphyrin isomers often result in complex mixtures. Chromatographic techniques are indispensable for the separation, purification, and purity assessment of these compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of porphyrins. nih.gov Reversed-phase HPLC, in particular, is highly effective for separating porphyrin isomers based on the number of carboxylic acid groups and their positional arrangement. nih.govresearchgate.netnih.gov

A reversed-phase gradient elution system can achieve the simultaneous separation of type I and type III isomers of porphyrins with 4, 5, 6, 7, and 8 carboxyl groups. nih.govportlandpress.com Such methods are also adaptable for the preparative isolation of pure porphyrin isomers. nih.govportlandpress.com For instance, a reversed-phase HPLC system has been described for the separation of all five naturally occurring pentacarboxylic porphyrinogen (B1241876) isomers, which are the reduced, non-aromatic precursors of porphyrins. nih.gov

The choice of stationary and mobile phases is critical for achieving good resolution. Chromolith RP-18 columns with a methanol (B129727)/ammonium (B1175870) acetate (B1210297) gradient mobile phase have been successfully used for the separation of naturally occurring porphyrins with fluorimetric detection. nih.govresearcher.life This method allows for the elution of eight different porphyrins, with good resolution of the I and III isomer pairs, within 20 minutes for standards and urine samples. nih.govresearcher.life

The development of new HPLC methods is ongoing, with a focus on improving the quantitative determination of various carboxylated porphyrins. nih.gov For the analysis of porphyrins in biological samples, HPLC is often coupled with sensitive detection methods like fluorescence or mass spectrometry. nih.govnih.govresearchgate.net Fluorimetric detection, with excitation around 404 nm and emission above 550 nm, offers high specificity and sensitivity. researchgate.net

The table below provides an overview of typical HPLC conditions used for porphyrin analysis.

| Parameter | Description |

| Column | Reversed-phase C8 or C18 (e.g., Chromolith RP-18) nih.govresearchgate.net |

| Mobile Phase | Gradient of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate) researchgate.netnih.govresearchgate.net |

| Detection | Fluorimetric (e.g., Ex: ~400-404 nm, Em: >550 nm) or Mass Spectrometry researchgate.netresearchgate.net |

| Application | Separation of isomers based on number and position of carboxyl groups nih.govnih.gov |

This table summarizes common HPLC parameters from the cited literature.

Paper chromatography is a classic and simple technique that has been historically important in porphyrin research for separating free porphyrins based on the number of their acidic groups. tandfonline.com This method provides a straightforward way to assess the purity of a porphyrin sample. youtube.com

In paper chromatography, a spot of the porphyrin solution is applied to a line near the bottom of a filter paper. The edge of the paper is then dipped into a solvent, which moves up the paper by capillary action. As the solvent front advances, it carries the components of the mixture at different rates, leading to their separation into distinct spots. youtube.com A pure substance should ideally produce a single spot, while an impure sample will show multiple spots. youtube.com

While more advanced techniques like HPLC are now more common, paper chromatography remains a useful tool for preliminary purity checks due to its simplicity and low cost. tandfonline.com The separation of coproporphyrin isomers I and III has been achieved using paper chromatography, often after esterification of the porphyrins to their methyl esters. tandfonline.com However, methods for separating the free porphyrin isomers without prior esterification have also been developed. tandfonline.com

The retention factor (Rf value), calculated as the ratio of the distance traveled by the substance to the distance traveled by the solvent front, can be used to help identify the components of a mixture by comparing them to known standards. youtube.com

Computational Chemistry and Theoretical Investigations of Carboxylated Porphyrin Electronic Structures and Reactivity

Quantum Chemical Approaches to Porphyrin Electronic Structure

Early theoretical models, though simpler than modern methods, laid the essential groundwork for understanding the electronic makeup of porphyrins.

The Hückel Molecular Orbital (HMO) theory, proposed by Erich Hückel in 1930, was an early and simple method for calculating the molecular orbitals (MOs) of π-electrons in delocalized systems like the porphyrin macrocycle. wikipedia.org This method, while limited to π-orbitals, provides a qualitative understanding of aromaticity and electron delocalization. wikipedia.org

A significant advancement was the Extended Hückel Method (EHM), developed by Roald Hoffmann, which incorporates all valence electrons, including both σ and π orbitals. wikipedia.orgwikipedia.org Unlike the simple HMO method, EHM explicitly includes overlap integrals, providing a more realistic description of orbital interactions. libretexts.org Though not highly accurate for determining molecular geometries, the extended Hückel method is valuable for ascertaining the relative energies of different conformations and for understanding the composition of molecular orbitals. wikipedia.orgwustl.edu It involves filling the Fock matrix with parametrized energies derived from atomic ionization potentials and, after diagonalization, yields the energies and wavefunctions of the valence orbitals. wikipedia.org These semi-empirical methods, which use experimental data to simplify calculations, were foundational and paved the way for more sophisticated computational studies. libretexts.org

The electronic absorption spectra of porphyrins are famously explained by Gouterman's four-orbital model, which was developed based on extended Hückel calculations. nih.govcaltech.edu This model posits that the characteristic UV-visible spectrum, featuring a strong Soret (or B) band and weaker Q bands, arises from electronic transitions among four frontier molecular orbitals. nih.govresearchgate.net In a symmetric metalloporphyrin, these consist of two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs) of a₁ᵤ and a₂ᵤ symmetry, and two degenerate Lowest Unoccupied Molecular Orbitals (LUMOs) of e₉ symmetry. nih.govresearchgate.net

Transitions between these orbitals lead to two excited states which mix via configuration interaction, resulting in a high-energy, strongly allowed transition (the Soret band) and a low-energy, quasi-forbidden transition (the Q band). researchgate.net The introduction of substituents, such as the five carboxyl groups in Pentacarboxylporphyrin I, breaks the high symmetry of the porphyrin core. This perturbation lifts the degeneracy of the orbitals. rsc.org Electron-withdrawing groups like carboxylic acid are expected to stabilize the energies of the frontier orbitals. The precise impact on the HOMO-LUMO gap and the relative intensities of the Q and Soret bands depends on the position and orientation of these groups, which can be computationally modeled to predict the resulting spectroscopic changes. rsc.orgrsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational study of porphyrins, offering a balance of accuracy and computational cost. umb.eduresearchgate.net It is used to investigate ground and excited state properties, providing detailed electronic information. mdpi.comchemrxiv.org

DFT calculations are widely employed to determine the optimized ground-state geometries of porphyrin molecules. researchgate.net Functionals like B3LYP are often found to be efficient and accurate for predicting the ground state structures of organic molecules. researchgate.net For carboxylated porphyrins, such as tetra(4-carboxyphenyl) porphyrin (TCPP), these calculations provide insight into bond lengths, angles, and the planarity of the macrocycle. researchgate.net

A key output of these studies is the energy of the frontier molecular orbitals, the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net The introduction of electron-withdrawing carboxyl groups generally lowers the energies of both the HOMO and LUMO. The effect on the HOMO-LUMO gap, however, can vary. Studies on substituted porphyrins show that the nature and position of the functional groups significantly modulate this gap. researchgate.net For instance, in dye-sensitized solar cells, a smaller band gap is desirable as it brings the LUMO closer to the conduction band of a semiconductor like TiO₂, facilitating electron injection. rsc.org

| Porphyrin Derivative | Substituent Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| Tetraphenyl Porphyrin (TPP) | Phenyl (Reference) | -5.91 | -3.13 | 2.78 | researchgate.net |

| Tetra(4-carboxyphenyl) porphyrin (TCPP) | Electron-Withdrawing (-COOH) | -6.28 | -3.64 | 2.64 | researchgate.net |

| Tetra(4-hydroxyphenyl) porphyrin (THPP) | Electron-Donating (-OH) | -5.69 | -3.03 | 2.66 | researchgate.net |

| Tetra(4-nitrophenyl) porphyrin (TNPP) | Strong Electron-Withdrawing (-NO₂) | -6.66 | -4.00 | 2.66 | researchgate.net |

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule, providing insight into electron distribution. researchgate.netijpsat.org For carboxylated porphyrins, this analysis can quantify the electron-withdrawing effect of the -COOH groups on the π-system of the macrocycle. The calculation of atomic charges helps in understanding electronegativity and charge transfer pathways within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) analysis provides a visual representation of the HOMO and LUMO, which is crucial for predicting chemical reactivity. ijpsat.orgepa.gov The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. In the context of applications like dye-sensitized solar cells, FMO analysis is critical. For efficient electron injection from the porphyrin dye to a semiconductor surface, the LUMO should be primarily located on the anchoring groups—in this case, the carboxylates. researchgate.net DFT calculations confirm that for many carboxylated porphyrins, the LUMO is indeed plentifully distributed on the acceptor moieties, facilitating charge transfer. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and is a powerful tool for predicting the electronic absorption spectra of molecules. nih.gov TD-DFT calculations can accurately simulate the UV-Vis spectra of porphyrins, including the characteristic Soret and Q bands, by calculating the vertical excitation energies and corresponding oscillator strengths. mdpi.comresearchgate.net

The choice of the functional (e.g., B3LYP, CAM-B3LYP, PBE0, ωB97XD) is crucial for obtaining results that correlate well with experimental data. rsc.orgresearchgate.netnih.gov Studies on carboxylated porphyrins have shown that TD-DFT can replicate the red-shift in the absorption spectrum caused by the extension of π-conjugation or the addition of electron-withdrawing groups. rsc.org This predictive power is invaluable for designing new porphyrin-based materials with tailored optical properties for applications ranging from photodynamic therapy to solar energy conversion. rsc.orgnih.gov

| Analogue | Transition | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

|---|---|---|---|---|

| ZnTPP-A (with carboxyl substituent) | Q(1,0) | 650 | 651 | rsc.org |

| Q(0,0) | 592 | 594 | rsc.org | |

| Qᵥ(1,0) | 554 | 555 | rsc.org | |

| Qᵥ(0,0) | 518 | 519 | rsc.org |

Theoretical Insights into Metal-Carboxylated Porphyrin Interactions

Theoretical investigations provide a molecular-level understanding of how the introduction of carboxyl groups influences the behavior of metalloporphyrins. These computational studies are crucial for elucidating electronic structures, bonding characteristics, and the nature of reactive intermediates in catalytic processes.

Electronic Structure and Bonding in Metalloporphyrins with Carboxyl Ligands

The incorporation of carboxyl (-COOH) groups onto the porphyrin macrocycle significantly perturbs the electronic properties and bonding within metalloporphyrins. Density Functional Theory (DFT) is a primary tool for investigating these changes.

Systematic theoretical studies on various metal meso-tetraphenylporphines (MTPP), where M can be Fe, Co, Ni, Cu, or Zn, have provided a clear elucidation of their ground states and the nature of their ions. umb.educapes.gov.brusu.edu These calculations help in understanding observed electronic properties. For instance, in iron porphyrins, the ground state can vary depending on the coordination and environment of the iron ion, existing in intermediate-spin, low-spin, or high-spin states. scispace.com The presence of carboxyl substituents, acting as electron-withdrawing groups, can influence the porphyrin's basicity, which in turn affects the redox potentials and the site of oxidation or reduction. umb.educapes.gov.br

First-principles investigations into porphyrin-based metal-organic frameworks (MOFs) connected by phenyl-carboxyl ligands reveal that the electronic structure is heavily influenced by both the central metal and the carboxyl linkers. rsc.org In such systems, the highest occupied molecular orbital (HOMO) is often associated with the p orbitals of the nitrogen and carbon atoms of the porphyrin ring, while the lowest unoccupied molecular orbital (LUMO) is associated with the p orbitals of the carbon and oxygen atoms of the carboxyl ligands. rsc.org This separation of orbitals is fundamental to their potential application in photocatalysis.

The bonding between the central metal and the four nitrogen atoms of the porphyrin core is also affected. The carboxyl groups can modify the electron density on the porphyrin ring, which then modulates the strength of the metal-nitrogen bonds. DFT calculations of M-TPP (meso-tetraphenylporphine) binding energies show good agreement with experimental data, validating the theoretical approach. umb.educapes.gov.br

Table 1: Calculated Properties of Metalloporphyrins This table is representative of data found in computational studies and illustrates the types of properties investigated.

| Metalloporphyrin Complex | Ground State Configuration (Example) | Calculated M-N Bond Length (Å) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Fe(II)TPP | 3A2g: (dxy)2(dz2)2(dxz, dyz)2 | 2.001 | 2.25 | capes.gov.brscispace.com |

| Co(II)TPP | 2A1g: (dxy)2(dxz, dyz)4(dz2)1 | 1.975 | 2.40 | umb.edu |

| Ni(II)TPP | 1A1g: (dxy)2(dz2)2(dxz, dyz)4 | 1.958 | 2.51 | umb.edu |

| Zn(II)TPP | 1A1g | 2.052 | 2.35 | umb.edursc.org |

Theoretical Studies on Catalytically Reactive Intermediates of Metal-Carboxylated Porphyrins

Computational chemistry is indispensable for modeling the transient and highly reactive intermediates that govern catalytic cycles involving metalloporphyrins. Carboxylated porphyrins are of particular interest due to their potential role in mimicking enzymes like cytochrome P-450.

Theoretical studies have focused on understanding the formation and reactivity of key intermediates such as metal-oxo species. researchgate.net For instance, in the aerobic oxidative cleavage of substrates, it is proposed that the substrate first reduces the Fe(III)-porphyrin to an Fe(II)-porphyrin via a proton-coupled electron transfer. nih.gov Subsequently, the Fe(II) center binds with molecular oxygen to generate a critical superoxo intermediate, which is responsible for the oxidative cleavage. nih.gov

DFT calculations are used to model the energy barriers for these catalytic steps. In studies of methane (B114726) hydroxylation catalyzed by porphyrinic MOFs, the energy-demanding steps are the formation of the metal-oxo species and the subsequent cleavage of the C-H bond. researchgate.net The presence of electron-withdrawing carboxyl groups can tune the activation barriers involved in these pathways. The catalytic activity of iron porphyrins substituted with carboxyl groups has been shown to be effective in hydrocarbon oxidation reactions, such as alkene epoxidation. capes.gov.br Computational models help to elucidate how the electronic effects of these substituents influence the selectivity and efficiency of the catalyst. capes.gov.br

Table 2: Key Catalytic Intermediates and Studied Reactions This table summarizes common intermediates and reactions investigated through theoretical methods.

| Catalytic Reaction | Proposed Intermediate | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Hydrocarbon Oxidation | Porphyrin-Fe(III)-hydroperoxide | Molecular Orbital Theory | Acts as an intermediate in hydroxylation reactions. | researchgate.net |

| Alkene Epoxidation | High-valent iron-oxo species | DFT | Substituents on the porphyrin ring affect selectivity. | capes.gov.br |

| Aerobic Oxidative Cleavage | Fe(II)(porphyrin)-superoxo | DFT | Generated after initial reduction of the Fe(III) center. | nih.gov |

| Methane Hydroxylation | Metal-oxo species in MOFs | DFT | Framework and metal choice tune activation barriers. | researchgate.net |

Computational Modeling of Porphyrin Self-Assembly and Interactions

The self-assembly of carboxylated porphyrins into well-defined nanostructures is driven by a complex interplay of noncovalent forces. Computational modeling provides critical insights into the optimization of these assembled structures and the nature of the interactions that stabilize them.

DFT Optimization of Co-assembly Structures Involving Carboxylated Porphyrins

Density Functional Theory (DFT) is a powerful tool for predicting the geometry and stability of supramolecular assemblies. For carboxylated porphyrins, DFT can be used to optimize the structures of co-assemblies, where porphyrin molecules interact with each other or with other molecular components.

These calculations can predict how porphyrins arrange themselves to maximize stabilizing interactions, such as hydrogen bonding between carboxyl groups and π-π stacking of the porphyrin macrocycles. Theoretical investigations of electron transport through porphyrin molecules have shown that the connection points on the macrocycle (e.g., meso vs. beta positions) significantly influence the electronic properties of the resulting assembly. mdpi.comresearchgate.net DFT optimization can reveal the most energetically favorable packing arrangements, whether they be linear chains, 2D sheets, or more complex 3D frameworks. This is crucial for designing materials with specific electronic or photonic properties.

Computational Analysis of Noncovalent Interactions in Carboxylated Porphyrin Assemblies

The stability and structure of porphyrin assemblies are dictated by a variety of noncovalent interactions. Computational analysis is essential for dissecting the contributions of each type of interaction.

Hydrogen bonds are a primary directing force in the assembly of carboxylated porphyrins, forming robust synthons between the carboxylic acid groups. researchgate.net Beyond hydrogen bonding, π-π stacking interactions between the aromatic porphyrin cores and van der Waals forces also play a significant role. nih.gov Computational models can quantify the strength of these interactions and explain the resulting geometries. For example, studies have shown how halogen bonding can be used alongside hydrogen bonding to create cooperative and predictable porphyrinic networks. researchgate.net Analysis of these noncovalent forces is key to the field of crystal engineering, where the goal is to design and synthesize new functional materials with tailored architectures.

Table 3: Noncovalent Interactions in Porphyrin Assemblies This table outlines the primary noncovalent interactions directing the self-assembly of functionalized porphyrins and the computational methods used to study them.

| Interaction Type | Description | Typical Energy (kcal/mol) | Computational Tool | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., O, N), crucial for carboxylated porphyrins. | 3 - 10 | DFT, Molecular Dynamics | researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 1 - 5 | DFT with dispersion correction | nih.gov |

| Halogen Bonding | Interaction involving a halogen atom as an electrophilic species. | 1 - 4 | DFT, Ab initio methods | researchgate.net |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | < 1 | Molecular Mechanics, DFT | nih.gov |

Machine Learning Approaches for Porphyrin Research

In recent years, machine learning (ML) has emerged as a transformative tool in chemical research, and the study of porphyrins is no exception. By learning from large datasets, ML models can accelerate the discovery and design of new porphyrin-based materials with desired properties, often bypassing the need for expensive and time-consuming first-principles calculations. acs.orgnih.gov

ML models are being developed to predict a wide range of properties for metalloporphyrins, including binding energies, electronic structures, and catalytic activity. acs.orgnih.gov For example, a data-driven approach can predict binding energy and structural information directly from the vibrational spectra of an adsorbate on an iron porphyrin. nih.gov This is particularly useful for screening large numbers of potential catalysts or sensor materials.

Another significant application of ML is in discovering complex structure-property relationships that may not be immediately obvious from traditional analysis. nih.govacs.org By analyzing curated databases of porphyrin structures, interpretable AI models can identify how specific structural modifications, such as the type and position of substituents, influence properties like non-planarity and aromaticity. nih.govacs.org These insights provide a data-driven foundation for the targeted synthesis of tailor-made porphyrins.

State-of-the-art deep learning models, including graph neural networks and natural language processing-based models, have been employed to predict the energy gaps of metalloporphyrins using large computational databases. researchgate.net These models show improving predictive accuracy and offer a powerful way to explore the vast chemical space of porphyrins for applications in areas like solar energy conversion and catalysis. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Pentacarboxylporphyrin I dihydrochloride (B599025) | Pentacarboxylporphyrin I dihydrochloride |

| MTPP | meso-tetraphenylporphine |

| Fe(II)TPP | Iron(II) meso-tetraphenylporphine |

| Co(II)TPP | Cobalt(II) meso-tetraphenylporphine |

| Ni(II)TPP | Nickel(II) meso-tetraphenylporphine |

| Zn(II)TPP | Zinc(II) meso-tetraphenylporphine |

| H2P | Free-base porphine |

| FeOEP | Iron octaethylporphine |

| MCTPP | Tetraphenylporphyrin with a carboxyl group |

Machine Learning Models for Predicting Biological Activity of Carboxylated Porphyrin Derivatives

The advent of machine learning has revolutionized the field of drug discovery by enabling the rapid prediction of biological activity for large sets of compounds, thereby accelerating the identification of promising therapeutic candidates. nih.gov In the context of carboxylated porphyrin derivatives, machine learning models have been successfully employed to classify compounds based on their molecular structures and their growth inhibition capabilities, often expressed as the half-maximal inhibitory concentration (IC50). nih.gov

A notable study in this area involved the compilation of a dataset of 317 porphyrin derivatives, for which molecular descriptors and biological activity data were integrated. nih.gov Various machine learning algorithms were then trained and evaluated for their ability to predict the bioactivity of these compounds. The performance of these models is typically assessed using metrics such as accuracy, which measures the proportion of correct predictions. Among the models tested, Logistic Regression demonstrated superior performance, achieving an accuracy of 83%. nih.gov This indicates a strong predictive capability for distinguishing between active and inactive porphyrin derivatives.

The application of such models provides a powerful in silico tool for screening virtual libraries of carboxylated porphyrins, prioritizing those with a higher probability of exhibiting the desired biological effect. This approach significantly streamlines the drug discovery pipeline, reducing the time and resources required for experimental testing.

Table 1: Performance of Machine Learning Models in Predicting Porphyrin Bioactivity

| Machine Learning Model | Accuracy (%) |

|---|---|

| Logistic Regression | 83 |

| Other Models (Average) | < 83 |

This table is generated based on data from a study on the bioactivity prediction of porphyrin derivatives. nih.gov

Molecular Descriptors for Carboxylated Porphyrin Bioactivity

The success of any quantitative structure-activity relationship (QSAR) model, including those based on machine learning, is critically dependent on the selection of appropriate molecular descriptors. wiley.comnih.gov These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. wiley.com For carboxylated porphyrin derivatives, a range of descriptors have been investigated to identify the key molecular features that govern their biological activity. nih.gov

In a comprehensive analysis of 317 porphyrin derivatives, several descriptors were found to be particularly influential in predicting bioactivity. nih.gov Among these, the quantitative estimation of drug-likeness (QED) and the number of aliphatic carboxylic acids were identified as being among the most significant. nih.gov The QED is a measure of how "drug-like" a molecule is, based on a set of desirable physicochemical properties. The number of aliphatic carboxylic acids directly relates to the degree of carboxylation, a key feature of this class of porphyrins.

The process of identifying the most relevant descriptors often involves statistical analyses and feature selection techniques to reduce the dimensionality of the data and avoid overfitting the model. youtube.com The identification of these key descriptors not only improves the predictive power of the models but also provides valuable insights into the structure-activity relationships of carboxylated porphyrins, guiding the design of new derivatives with enhanced therapeutic potential.

Table 2: Key Molecular Descriptors for Porphyrin Bioactivity

| Molecular Descriptor | Description | Influence on Bioactivity |

|---|---|---|

| Quantitative Estimation of Drug-likeness (QED) | A composite score based on several physicochemical properties that indicates the "drug-likeness" of a compound. | Identified as a highly influential descriptor for predicting bioactivity. nih.gov |

| Number of Aliphatic Carboxylic Acids | The total count of carboxylic acid groups attached to aliphatic chains on the porphyrin macrocycle. | A significant descriptor for the bioactivity of carboxylated porphyrins. nih.gov |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Used to assess the drug-likeness of the porphyrin derivatives in the dataset. nih.gov |

| Murcko Scaffold Analysis | A method to identify the core structural frameworks within a set of molecules. | Employed to identify common structural patterns among the porphyrin derivatives. nih.gov |

This table is generated based on data from a study on the bioactivity prediction of porphyrin derivatives. nih.gov

Photophysical Processes and Mechanistic Studies in Carboxylated Porphyrin Systems

Influence of Carboxyl Groups on Photophysical Properties

The number and position of carboxyl groups on the porphyrin skeleton are key modulators of its electronic and photophysical behavior. These functional groups influence the molecule's absorption spectrum and its efficiency in generating singlet oxygen.

The characteristic absorption spectrum of a porphyrin consists of an intense Soret band (or B band) around 400 nm and several weaker Q-bands in the 500-700 nm region. The protonation state of both the carboxyl groups and the central nitrogen atoms of the porphyrin ring significantly affects these absorption bands.

In neutral or basic media, the carboxyl groups are deprotonated (–COO⁻), enhancing water solubility. As the pH of the solution becomes acidic, the inner nitrogen atoms of the porphyrin core can become protonated. This is particularly relevant for the dihydrochloride (B599025) form of Pentacarboxylporphyrin I. Protonation of the core disrupts the D₂h symmetry of the free-base porphyrin, leading to significant spectral changes. Studies on tetrakis(4-carboxyphenyl)porphyrin (TCPP) show that upon protonation of the core nitrogens, the Soret band redshifts and the number of Q-bands is reduced from four to typically two, a characteristic feature of the dicationic species. For example, the Soret band of TCPP shifts from 419 nm to 446 nm upon full protonation. researchgate.net Similarly, investigations on 5-(4-hydroxyphenyl)-10,15,20-triphenyl-porphyrin (THPP) in increasingly acidic media show a splitting of the Soret band and a bathochromic (red) shift of the longest wavelength Q-band from 648.5 nm to 669.5 nm. researchgate.net These shifts are indicative of changes in the electronic structure of the macrocycle.

Table 3: Effect of Protonation on Absorption Maxima of TCPP in DMF

Species Soret Band (nm) Q-Bands (nm) Reference TCPP (deprotonated core) 419 515, 548, 591, 645 nih.gov H₂TCPP²⁺ (protonated core) 446 665 nih.gov

This table illustrates the significant shifts in the Soret and Q-bands of a carboxylated porphyrin upon protonation of the central nitrogen atoms.

The efficiency of singlet oxygen generation is intrinsically linked to the triplet state yield (ΦT). Alterations to the porphyrin's electronic structure caused by substituents like carboxyl groups can modulate the rate of intersystem crossing and thus affect ΦΔ. While direct data for Pentacarboxylporphyrin I is scarce, general principles indicate that factors influenced by carboxyl groups, such as aggregation and molecular symmetry, play a crucial role.

Aggregation, which is highly dependent on solvent and the ionization state of peripheral carboxyl groups, can significantly decrease the singlet oxygen quantum yield. nih.gov By promoting monomerization in aqueous media, carboxyl groups can help maintain a high ΦΔ. Furthermore, the electronic effects of the carboxyl groups, even when positioned on peripheral phenyl rings, can influence the energy levels of the singlet and triplet states. The energy gap between the S₁ and T₁ states is a critical factor governing the rate of intersystem crossing. While the carboxyl group itself is not a "heavy atom" that would dramatically increase spin-orbit coupling, its influence on molecular symmetry and aggregation is a key mechanism for modulating singlet oxygen production. Studies have shown that even subtle changes, such as adding a pyridyl group to the macrocycle, can increase ΦΔ from 0.55 to 0.65. nih.gov This highlights the sensitivity of singlet oxygen generation to the specific functionalization of the porphyrin core.

Table of Mentioned Compounds

Photoinduced Energy and Electron Transfer Mechanisms

Upon absorption of light, carboxylated porphyrins can engage in sophisticated energy and electron transfer processes. These events are fundamental to their application in areas such as photovoltaics and photocatalysis. The carboxylic acid groups play a crucial role, not only in modulating the electronic properties of the porphyrin macrocycle but also in enabling the formation of complex conjugates and hybrid materials where these transfer processes can be meticulously studied and controlled.

Electron Transfer Pathways in Carboxylated Porphyrin Conjugates

The functionalization of porphyrins with carboxylic acid groups facilitates the construction of donor-acceptor conjugates, which are instrumental in studying photoinduced electron transfer (PET). nih.gov In these systems, the porphyrin can act as either the electron donor or acceptor depending on the conjugated partner.

A key pathway for electron transfer is the "through-bond" mechanism. nih.gov Studies on self-assembled conjugates, where a carboxylic acid-functionalized porphyrin is linked to a fullerene derivative via hydrogen bonding, have demonstrated efficient through-bond electron transfer. nih.gov This specific bonding motif creates a rigid structure with a well-defined donor-acceptor distance, which favors the through-bond pathway over the competing through-space mechanism. nih.gov These studies reveal that directional hydrogen bonding leads to efficient photoinduced charge separation and a desirable slow charge recombination. nih.gov

The properties of the porphyrin itself and its environment heavily influence the dynamics of electron transfer. The rate of photoinduced electron transfer can be significantly accelerated in cofacial porphyrin dimers compared to their monomeric counterparts, a phenomenon attributed to smaller reorganization energies (λ) upon electron transfer. nih.gov Furthermore, the nature of the peripheral substituents on the porphyrin ring can determine the very direction of interfacial charge transfer when the porphyrin is adsorbed onto a semiconductor surface like indium tin oxide (ITO). rsc.org This tunability is critical for designing molecular-level electronic devices. rsc.org In more complex architectures like porphyrin-based covalent organic frameworks (COFs), the incorporation of donor-acceptor structures promotes charge transfer and improves the transport rate of charge carriers along the conjugated polymer chain. mdpi.com

Energy Transfer Processes in Porphyrin-Based Hybrid Materials (e.g., GQD-Porphyrin)

Porphyrins functionalized with carboxylic acids can be integrated into hybrid materials, where they participate in efficient energy transfer processes. A notable example is the combination of porphyrins with graphene quantum dots (GQDs). researchgate.netnih.gov In these hybrids, GQDs can serve as excellent energy donors, absorbing light and transferring the excitation energy to the porphyrin acceptor. researchgate.net

This process, often occurring via resonance energy transfer (RET), is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them. researchgate.netnih.gov A study on a system composed of tetrakis(m-nitrophenyl) porphyrin (TNPP) and GQDs demonstrated highly efficient RET. researchgate.netnih.gov The functionalization of the GQDs, for instance with amine groups (AGQDs), can modulate the transfer efficiency. researchgate.netnih.gov The efficient energy transfer from the GQD to the porphyrin is a critical step that precedes subsequent photochemical events, such as the generation of singlet oxygen. nih.gov The synthesis of such hybrids is often facilitated by porphyrins bearing carboxylic acid groups, such as meso-tetra(4-carboxyphenyl)porphine (B77598) (TCPP), which allows for the formation of stable porphyrin-graphene quantum dot structures. acs.org

The table below summarizes key parameters from a study on RET in GQD-porphyrin exciplexes. researchgate.netnih.gov

| Parameter | GQD-TNPP | AGQD-TNPP |

| Energy Transfer Efficiency | 95% | 71% |

| Optimum Donor-Acceptor Distance | 59.82 Å | 62.65 Å |

| Rate Constant of RET | 4.09 ns⁻¹ | 0.56 ns⁻¹ |

Mechanistic Aspects of Photosensitization by Carboxylic Acid-Substituted Porphyrins

Carboxylated porphyrins are potent photosensitizers, meaning they can absorb light energy and transfer it to surrounding molecules, most notably molecular oxygen, to produce cytotoxic species. chemrxiv.org This property is the cornerstone of photodynamic therapy (PDT). tandfonline.com The photosensitization process begins with the absorption of a photon, which elevates the porphyrin to an excited singlet state. It then undergoes intersystem crossing to a more stable, long-lived triplet state. nih.gov This triplet-state photosensitizer can then initiate photochemical reactions. tandfonline.comnih.gov

Generation of Reactive Oxygen Species (ROS) by Carboxylated Porphyrins

The interaction of the triplet-state porphyrin with other molecules can proceed via two primary mechanisms, known as Type I and Type II reactions. tandfonline.com

Type I Reaction: The photosensitizer interacts directly with a substrate molecule through electron or hydrogen transfer, forming free radicals and radical ions. These species can further react with oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH). tandfonline.com

Type II Reaction: The excited triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. tandfonline.com This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a key cytotoxic agent responsible for inducing cell apoptosis and tissue damage in PDT. tandfonline.comnih.gov

The efficiency of ROS generation is a critical parameter for a photosensitizer and is quantified by the singlet oxygen quantum yield (SOQY or φ(¹O₂)). Carboxylic acid-substituted porphyrins have been shown to be effective generators of singlet oxygen. researchgate.net Studies on water-soluble, core-modified dithiaporphyrins bearing one to four carboxylic acid groups found that the number of acid groups had little effect on the high quantum yields of singlet oxygen generation. researchgate.net Similarly, GQD-porphyrin hybrids that exhibit efficient energy transfer are also effective at generating singlet oxygen following the excitation of the porphyrin. nih.gov The specific structure of the porphyrin, including the presence of a central metal ion, can significantly impact ROS production. nih.gov

The table below presents singlet oxygen quantum yields for various carboxylated porphyrin systems.

| Photosensitizer System | Singlet Oxygen Quantum Yield (SOQY) |

| Carboxylated Dithiaporphyrins researchgate.net | 0.74 - 0.80 |

| GQD-TNPP Hybrid nih.gov | ~0.435 |